molecular formula C19H22N2O2S B2595093 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one CAS No. 1903364-85-1

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

Cat. No. B2595093
CAS RN: 1903364-85-1
M. Wt: 342.46
InChI Key: RLIFPAUXKMDLBZ-UHFFFAOYSA-N
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Description

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one is a chemical compound with a complex molecular structure. It is commonly referred to as MDPBP and is classified as a designer drug. MDPBP is a derivative of cathinone, a naturally occurring stimulant found in the khat plant.

Scientific Research Applications

Synthesis and Structural Characteristics

  • A study explored the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents through palladium-catalyzed cross-coupling reactions, including compounds similar to the one , with single-crystal X-ray crystallography used for characterization (Aakeröy et al., 2007).

Chemical Reactions and Derivatives

  • Research on the efficient synthesis of 2,4-Substituted [1,8]Naphthyridines from similar compounds highlighted the domino conjugate addition/annulation reaction yielding high yields of heterosubstituted products (Abbiati et al., 2002).
  • A study discussed the one-pot preparation of 6-methylsulfanyl-5-phenyl-2,3-dihydro-1H-pyrrolizine from compounds related to the one , highlighting a method involving lithium pyrrolidinide or phenyllithium (Yagyu et al., 1998).

Applications in Electro-Optic Materials

  • The synthesis of heterocycle-based diethanolaminomethyl-functionalized derivatives, including compounds structurally related to the one in focus, was described for applications in nonlinear optical/electro-optic multilayers. These materials are significant for electro-optic device fabrication (Facchetti et al., 2003).

Catalytic Applications

  • Research on half sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine, similar to the compound , explored their synthesis, structure, and applications as catalysts for organic reactions, highlighting the versatility of such compounds in catalytic processes (Singh et al., 2009).

Antimicrobial Activity

  • A study on the synthesis and antibacterial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives, which are structurally related to the compound , demonstrated their potential in creating new antimicrobial agents, showing the biological activity of these compounds against various bacterial strains (Bogdanowicz et al., 2013).

Pharmacological Characterization

  • The pharmacological characterization of a novel κ-opioid receptor antagonist structurally related to the compound was detailed, illustrating the potential therapeutic applications of such compounds in the treatment of depression and addiction disorders (Grimwood et al., 2011).

Synthesis of Derivatives for Biological Activity

  • A study on the synthesis, antimicrobial activity, and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, related to the compound , revealed interesting antibacterial activity against specific strains, suggesting their potential as antimycobacterial agents (Nural et al., 2018).

properties

IUPAC Name

1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-15-7-8-18(20-13-15)23-16-9-11-21(14-16)19(22)10-12-24-17-5-3-2-4-6-17/h2-8,13,16H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIFPAUXKMDLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one

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